Decane-1,10-diyl dicarbonochloridate
Description
Structurally, it is represented as ClC(O)O-(CH₂)₁₀-O(O)CCl. This compound is primarily utilized in organic synthesis as a reactive intermediate for polymer crosslinking, acylating agents, or in the preparation of specialty surfactants. Its long hydrocarbon chain imparts flexibility, while the carbonyl chloride groups enable electrophilic reactivity, making it valuable in step-growth polymerization or functionalization reactions.
Properties
CAS No. |
56757-75-6 |
|---|---|
Molecular Formula |
C12H20Cl2O4 |
Molecular Weight |
299.19 g/mol |
IUPAC Name |
10-carbonochloridoyloxydecyl carbonochloridate |
InChI |
InChI=1S/C12H20Cl2O4/c13-11(15)17-9-7-5-3-1-2-4-6-8-10-18-12(14)16/h1-10H2 |
InChI Key |
PHSFDGSQPPVUFX-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCOC(=O)Cl)CCCCOC(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
Phosgene reacts sequentially with the terminal hydroxyl groups of 1,10-decanediol under controlled conditions:
$$
\text{HO-(CH}2\text{)}{10}\text{-OH} + 2\,\text{COCl}2 \rightarrow \text{ClCO-O-(CH}2\text{)}_{10}\text{-O-COCl} + 2\,\text{HCl}
$$
The reaction typically proceeds in an inert solvent such as dichloromethane or toluene, with temperatures maintained between 0–20°C to minimize side reactions.
Experimental Procedure
Materials :
Process :
- 1,10-Decanediol is dissolved in dichloromethane under nitrogen atmosphere.
- Phosgene is introduced slowly at 0–5°C, with continuous stirring.
- The mixture is warmed to room temperature and stirred until gas evolution ceases (typically 4–6 hours).
- Excess phosgene and solvent are removed via vacuum distillation, yielding the product as a colorless liquid.
Yield and Purity :
Alternative Synthetic Routes
Triphosgene as a Safer Phosgene Substitute
Triphosgene (bis(trichloromethyl) carbonate) offers a less hazardous alternative to gaseous phosgene. The reaction follows:
$$
\text{HO-(CH}2\text{)}{10}\text{-OH} + 2\,\text{(Cl}3\text{CO)}2\text{CO} \rightarrow \text{ClCO-O-(CH}2\text{)}{10}\text{-O-COCl} + 2\,\text{Cl}_3\text{COH}
$$
Advantages :
Industrial Production and Scalability
Large-scale synthesis prioritizes safety and cost efficiency:
- Continuous Flow Systems : Minimize phosgene exposure by using enclosed reactors.
- Catalytic Optimization : Molybdenum- or titanium-based catalysts improve reaction rates and selectivity.
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Temperature | 0–25°C | 20–40°C |
| Pressure | Atmospheric | Slightly elevated |
| Solvent | Dichloromethane | Toluene |
| Annual Production | N/A | 50–100 metric tons |
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 299.19 g/mol | |
| Density | 1.167 g/cm³ | |
| Boiling Point | 353.7°C (760 mmHg) | |
| Flash Point | 126.8°C | |
| Solubility | Insoluble in water |
Applications
The compound serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions: Decane-1,10-diyl dicarbonochloridate undergoes various chemical reactions, including:
Substitution Reactions: The carbonochloridate groups can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form decane-1,10-diol and hydrochloric acid.
Reduction: The compound can be reduced to decane-1,10-diol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Pyridine, triethylamine
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed:
Amides: Formed by the reaction with amines
Esters: Formed by the reaction with alcohols
Thioesters: Formed by the reaction with thiols
Decane-1,10-diol: Formed by hydrolysis or reduction
Scientific Research Applications
Chemistry: Decane-1,10-diyl dicarbonochloridate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various functionalized compounds, including polymers and surfactants.
Biology: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, through the introduction of carbonochloridate groups. This modification can alter the biological activity and stability of the biomolecules.
Medicine: The compound has potential applications in drug delivery systems. It can be used to synthesize prodrugs, which are inactive compounds that can be converted into active drugs within the body.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including plasticizers and lubricants. It is also employed in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of decane-1,10-diyl dicarbonochloridate involves the reactivity of its carbonochloridate groups. These groups can react with nucleophiles, leading to the formation of covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence highlights two compounds with structural parallels to Decane-1,10-diyl dicarbonochloridate: Octenidine Dihydrochloride and Decane-1,10-diamine Dihydrobromide. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Differences
Functional Groups and Reactivity: this compound’s carbonyl chloride groups are highly electrophilic, enabling rapid reactions with nucleophiles (e.g., alcohols, amines). This contrasts with Decane-1,10-diamine dihydrobromide’s nucleophilic amine groups, which participate in condensation or salt-forming reactions . Octenidine Dihydrochloride’s bis-pyridinium structure renders it ionic and stable, suited for antimicrobial activity rather than covalent bonding .
Applications: The dicarbonochloridate is used in synthetic chemistry for creating esters, amides, or polycarbonates. Octenidine Dihydrochloride is a clinically validated antiseptic, emphasizing its biological utility . Decane-1,10-diamine dihydrobromide serves as a monomer for nylon-like polymers or cationic surfactants .
Stability and Handling: Dicarbonochloridates are moisture-sensitive, requiring anhydrous conditions. In contrast, Octenidine Dihydrochloride and diamine dihydrobromide are hygroscopic but less reactive toward hydrolysis .
Research Findings and Limitations
- Synthetic Utility: Dicarbonochloridates are critical in synthesizing segmented polyurethanes or polycarbonates due to their dual-reactive sites.
- Biological Activity: Octenidine Dihydrochloride’s efficacy against biofilms is well-documented , whereas the dicarbonochloridate lacks biological data in the provided sources.
- Industrial Relevance: Decane-1,10-diamine dihydrobromide is noted for surfactant applications, but its chlorocarbonoyl analog’s industrial use remains speculative without direct evidence .
Q & A
Q. Basic
- Storage: Keep in airtight, moisture-free containers under inert gas (e.g., N₂) at 2–8°C. Avoid contact with water, strong acids/alkalis, and oxidizing agents, as hydrolysis releases toxic HCl gas .
- Personal protective equipment (PPE): Use nitrile gloves, splash goggles, and fume hoods. In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention .
- Decomposition management: In fire scenarios, toxic fumes (e.g., phosgene) may form; use CO₂ or dry chemical extinguishers .
How can this compound be utilized in drug delivery systems?
Advanced
The compound serves as a crosslinker in bolaamphiphile synthesis for nucleic acid delivery. For example:
React with cationic amines (e.g., 4-aminopyridine) to form N,N′-(decane-1,10-diyl)bis(4-aminopyridinium)dichloride , which encapsulates antisense oligonucleotides via electrostatic interactions .
Assess delivery efficiency using fluorescence microscopy (e.g., FITC-labeled oligonucleotides) and cytotoxicity via MTT assays in Clostridioides difficile or mammalian cell lines .
What role does this compound play in ion-selective membranes?
Advanced
It is a precursor for ionophores in polymer membranes for electrochemical sensors:
Synthesize bis(1-butylpentyl)decane-1,10-diyl diglutarate (ETH 469) by esterification with glutaric acid.
Blend with poly(vinyl chloride) (PVC) and sodium/potassium ionophores (66:33:1 wt%) to create membranes with high ion selectivity. Calibrate using potentiometric titration against standard solutions .
How can low yields in dicarbonochloridate synthesis be addressed?
Advanced
Common issues and solutions:
- Incomplete chlorination: Optimize stoichiometry (2.2–2.5 equivalents of SOCl₂ per hydroxyl group) and reaction time (12–24 hrs at reflux).
- Hydrolysis side reactions: Use rigorously anhydrous solvents (e.g., distilled THF over molecular sieves) and inert atmosphere.
- Purification losses: Employ short-path distillation under reduced pressure (0.1–1 mmHg) to minimize thermal decomposition. Validate purity via GC-MS to detect residual diol or mono-chlorinated intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
